4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-9-7-12(8-10-15)16(19)17-13-5-4-6-14(11-13)22-3/h4-11H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZUPNKCCMOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The methoxyphenyl group is introduced through a subsequent reaction with 3-methoxyphenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit sulfonamide-sensitive enzymes, affecting metabolic processes. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Structural and Functional Insights:
Substituent Position and Physicochemical Properties :
- The meta-methoxy group in the target compound and compound 12 () reduces symmetry compared to para-substituted analogs, leading to higher melting points (e.g., 281.7–283.6°C for compound 12 vs. 258.4–260.2°C for para-methoxy analog 13) .
- Dimethylsulfamoyl vs. Piperazine : SC211 (piperazine benzamide) exhibits high D4 receptor affinity, while the dimethylsulfamoyl group in the target compound may favor interactions with sulfhydryl or aromatic residues in distinct targets (e.g., PD-L1 or NF-κB pathways) .
Biological Activity :
- Sulfonamide/Sulfamoyl Groups : Compounds with sulfonamide/sulfamoyl moieties (e.g., and ) show diverse activities, from PD-L1 inhibition to NF-κB modulation. The dimethylsulfamoyl group in the target compound may enhance metabolic stability compared to bulkier diethyl analogs () .
- Thiazole vs. Benzimidazole Hybrids : Compound 50 (thiazole-linked benzamide) activates NF-κB, suggesting that electron-deficient heterocycles synergize with sulfamoyl groups for signaling modulation .
Cytotoxicity and Safety :
- Sulfonamide derivatives in demonstrated low cytotoxicity in fibroblast cell lines, indicating that the sulfamoyl group is generally well-tolerated .
Substituent Effects on Bioactivity
- This contrasts with electron-donating groups like methoxy, which may improve membrane permeability .
- 3-Methoxy vs. 4-Methoxy : Meta-substitution (3-methoxy) in the target compound and SC211 may favor interactions with hydrophobic pockets, while para-substitution (e.g., compound 13 in ) could alter π-π stacking interactions .
Biological Activity
4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a methoxyphenyl moiety. Its potential therapeutic applications, particularly in anticancer research and enzyme inhibition, make it a significant subject of study.
Chemical Structure and Properties
The chemical formula for this compound is C17H20N2O4S. The presence of the dimethylsulfamoyl group enhances the compound's solubility and reactivity, which are critical for its biological interactions. The methoxy group at the 3-position contributes to its unique chemical properties, allowing for specific interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Enzyme Interaction Studies
A series of studies have explored the interaction of this compound with various enzymes:
| Enzyme | Activity | Reference |
|---|---|---|
| Receptor Tyrosine Kinases | Inhibition of tumor-related signaling | |
| Acetylcholinesterase | Potential inhibitory effects |
These interactions are essential for understanding the compound's mechanism of action and therapeutic potential.
Anticancer Research
In vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with the compound, suggesting its role as a potential anticancer agent.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key synthetic routes include:
- Formation of Benzamide Core : This involves coupling reactions between amines and carboxylic acids.
- Introduction of Dimethylsulfamoyl Group : This step enhances solubility and reactivity.
- Methoxy Group Functionalization : The addition of the methoxy group at the 3-position is crucial for biological activity.
These synthetic methods allow for modifications to optimize the compound's properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
